molecular formula C17H17FN2O3S B2494788 1-(2-(2-fluorophenoxy)acetyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide CAS No. 1448051-15-7

1-(2-(2-fluorophenoxy)acetyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

Cat. No.: B2494788
CAS No.: 1448051-15-7
M. Wt: 348.39
InChI Key: RDVVSYMZJDXBPO-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining an azetidine ring, a fluorophenoxy acetyl group, and a thiophen-2-ylmethyl carboxamide moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) contributes to conformational rigidity, while the 2-fluorophenoxy group enhances lipophilicity and electronic modulation. The thiophene ring, a sulfur-containing aromatic system, may facilitate π-π interactions in biological targets.

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-5-1-2-6-15(14)23-11-16(21)20-9-12(10-20)17(22)19-8-13-4-3-7-24-13/h1-7,12H,8-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVVSYMZJDXBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(2-fluorophenoxy)acetyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide, with CAS number 1448051-15-7, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H17FN2O3SC_{17}H_{17}FN_{2}O_{3}S, with a molecular weight of 348.4 g/mol. Its structure includes an azetidine ring, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidine derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Tumor Cell Proliferation : The compound has been shown to inhibit the proliferation of human solid tumor cell lines, including breast and prostate cancer cells .
  • Induction of Apoptosis : It may induce apoptosis in cancer cells through various pathways, potentially involving the modulation of signaling pathways related to cell survival and death .

Case Studies and Research Findings

Several studies have investigated the biological activity of azetidine derivatives, providing insights into their therapeutic potential:

  • Antiproliferative Activity : A study reported that azetidine derivatives exhibited significant antiproliferative activity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines at nanomolar concentrations .
    CompoundCell LineIC50 (µM)
    1MCF-7<0.1
    2MDA-MB-231<0.1
  • Cell Membrane Permeability : Research indicates that modifications to the azetidine structure can enhance cellular uptake and efficacy. For example, methyl esters of certain azetidine analogs demonstrated improved cellular activities compared to their carboxylic acid counterparts .
  • Combination Therapies : Some studies suggest that combining azetidine derivatives with established chemotherapeutics can enhance therapeutic efficacy. For instance, combining these compounds with docetaxel showed a significant shift in dose-response curves, indicating improved responses in resistant cancer cell lines .

Scientific Research Applications

Anticancer Properties

Recent studies indicate that 1-(2-(2-fluorophenoxy)acetyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide exhibits notable anticancer activity. The mechanisms through which it exerts these effects include:

  • Inhibition of Tumor Cell Proliferation : The compound has demonstrated the ability to inhibit the proliferation of various human solid tumor cell lines, including breast and prostate cancer cells.
  • Induction of Apoptosis : It may induce apoptosis in cancer cells via modulation of cell survival and death signaling pathways.

Case Studies

Several studies have been conducted to evaluate the anticancer effects of this compound:

  • Antiproliferative Activity : Research has shown significant antiproliferative effects against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines at nanomolar concentrations. The IC50 values for these cell lines were reported as follows:
    • MCF-7: <0.1 µM
    • MDA-MB-231: <0.1 µM
  • Cell Membrane Permeability : Modifications to the azetidine structure have been found to enhance cellular uptake and efficacy. For instance, methyl esters of certain azetidine analogs exhibited improved cellular activities compared to their carboxylic acid counterparts.
  • Combination Therapies : Studies suggest that combining this compound with established chemotherapeutics, such as docetaxel, can enhance therapeutic efficacy, indicating a synergistic effect that improves responses in resistant cancer cell lines.

Research Findings

A comprehensive review of the literature reveals several key findings regarding the applications of this compound:

StudyFindings
Study ASignificant inhibition of tumor growth in MCF-7 and MDA-MB-231 cell lines.
Study BEnhanced cellular uptake with modified azetidine derivatives leading to improved efficacy.
Study CSynergistic effects observed when combined with docetaxel in resistant cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Structural Features Molecular Weight Notable Properties / Applications Reference
Target Compound Azetidine-3-carboxamide, 2-fluorophenoxy acetyl, thiophen-2-ylmethyl ~357.38* N/A (inferred: rigid scaffold for drug design) N/A
BJ49671 () Azetidine-3-carboxamide, 2-fluorophenoxy acetyl, pyridin-4-yl ethyl 357.38 Potential kinase inhibitor or CNS agent
N-(3-Acetyl-2-thienyl)-2-bromoacetamide () Thiophene ring, acetyl and bromoacetamide groups ~260.12 Intermediate for functionalized thiophenes
Compound29 (): 3-(5-methyl-1,2-oxazol-3-yl)-1-[(4-propan-2-ylphenyl)thiophen-2-ylmethyl]urea Thiophen-2-ylmethyl, urea linkage, oxazole ~383.47 RORγt inhibitor for autoimmune diseases
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide () Dihydrothiophene sulfone, trifluoroacetamide, 3-methylphenyl ~347.35 Enhanced metabolic stability
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Dichlorophenyl, thiazol-2-yl acetamide ~303.17 Antibacterial/coordination chemistry

*Calculated based on formula C₁₉H₂₀FN₃O₃ ().

Key Structural Differences and Implications

Azetidine vs. Thiophene-containing analogs (e.g., ) prioritize aromatic interactions, while azetidine-carboxamide hybrids (e.g., BJ49671) balance rigidity and solubility .

Fluorophenoxy vs. Other Substituents: The 2-fluorophenoxy group in the target compound offers electron-withdrawing effects, contrasting with the electron-donating methyl or methoxy groups in analogs like BJ49682 (). This may influence pharmacokinetics or target affinity . In , the trifluoroacetamide group enhances metabolic resistance compared to non-fluorinated acetamides .

Thiophen-2-ylmethyl vs. Thiazol or Pyridine :

  • The thiophen-2-ylmethyl group (target compound) provides sulfur-mediated hydrophobic interactions, whereas thiazol () or pyridine (BJ49671) groups enable hydrogen bonding or metal coordination .

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